molecular formula C22H25ClN4O4 B5221114 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 6057-14-3

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Número de catálogo B5221114
Número CAS: 6057-14-3
Peso molecular: 444.9 g/mol
Clave InChI: RVQRZXJNZUYMJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of CEP-1347 is not fully understood, but it is thought to involve the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that plays a role in cell death and inflammation. CEP-1347 has been shown to inhibit JNK activation and downstream signaling, leading to neuroprotection.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects, including the inhibition of JNK activation, the prevention of neuronal cell death, and the improvement of motor function and cognitive performance in animal models of neurodegenerative diseases. In addition, CEP-1347 has been shown to reduce inflammation and oxidative stress in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using CEP-1347 in lab experiments is its well-established synthesis method and mechanism of action. In addition, CEP-1347 has been extensively studied in animal models of neurodegenerative diseases, providing a wealth of data on its efficacy and safety. However, one limitation of using CEP-1347 is its specificity for the JNK signaling pathway, which may limit its effectiveness in treating neurodegenerative diseases that involve other pathways.

Direcciones Futuras

There are several future directions for research on CEP-1347. One area of interest is the development of more specific inhibitors of the JNK signaling pathway that may be more effective in treating neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of CEP-1347 for therapeutic use. Finally, more research is needed to explore the potential applications of CEP-1347 in other areas of medicine, such as cancer therapy.

Métodos De Síntesis

The synthesis of CEP-1347 involves a multistep process that begins with the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with N-(4-methoxyphenyl)ethylenediamine to form the final product, CEP-1347. The synthesis of CEP-1347 has been described in detail in several scientific publications.

Aplicaciones Científicas De Investigación

CEP-1347 has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Several studies have demonstrated that CEP-1347 can protect neurons from cell death induced by various toxins and stressors. In addition, CEP-1347 has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.

Propiedades

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c1-31-17-8-6-16(7-9-17)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)22(30)18-4-2-3-5-19(18)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQRZXJNZUYMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387188
Record name N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6057-14-3
Record name N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.